molecular formula C20H24N2O4S B2611390 N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 313646-38-7

N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2611390
CAS No.: 313646-38-7
M. Wt: 388.48
InChI Key: KFFCVBGNVGRWCS-UHFFFAOYSA-N
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Description

N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic compound of significant interest in medicinal chemistry and pharmacology research. This benzamide derivative features a piperidinylsulfonyl group, a scaffold recognized for its potential to interact with biologically relevant targets . Compounds within this chemical class are frequently investigated as core structures for developing novel therapeutic agents, particularly in the fields of inflammation and oncology . In research settings, analogous structures have demonstrated potent inhibitory activity against the NLRP3 inflammasome, a multiprotein complex critically involved in the pathogenesis of conditions such as Alzheimer's disease, acute myocardial infarction, and various autoinflammatory disorders . The inhibition of this pathway represents a promising strategy for therapeutic intervention, and the benzamide-piperidinylsulfonyl scaffold serves as a valuable starting point for structure-activity relationship (SAR) studies . Furthermore, related molecular frameworks are actively explored as inhibitors of the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor, which is aberrantly activated in several cancers . The presence of the sulfonamide and benzamide moieties is often crucial for binding affinity and biological activity . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary experiments in accordance with their institution's safety protocols.

Properties

IUPAC Name

N-(3-ethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-2-26-18-8-6-7-17(15-18)21-20(23)16-9-11-19(12-10-16)27(24,25)22-13-4-3-5-14-22/h6-12,15H,2-5,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFCVBGNVGRWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-ethoxyaniline: Ethoxyaniline is synthesized by the ethylation of aniline using ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of 3-ethoxyphenylsulfonyl chloride: This intermediate is prepared by reacting 3-ethoxyaniline with chlorosulfonic acid.

    Coupling with piperidine: The 3-ethoxyphenylsulfonyl chloride is then reacted with piperidine to form the piperidinylsulfonyl derivative.

    Formation of the final product: The piperidinylsulfonyl derivative is coupled with benzoyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Variations

The target compound shares a benzamide scaffold with sulfonamide or sulfamoyl substitutions, a common feature in bioactive molecules. Key analogs include:

Compound Name Substituent on Benzamide Core Amide Substituent Key Functional Groups
N-(3-Ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide 4-(Piperidin-1-ylsulfonyl) 3-Ethoxyphenyl Ethoxy, piperidine sulfonamide
2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) 4-(Piperidin-1-ylsulfonyl) 4-(2,5-Dimethylphenyl)thiazol-2-yl Thiazole, dimethylphenyl
5s (N-(Furan-2-ylmethyl)-2,3-dihydroxy-5-(piperidin-1-ylsulfonyl)benzamide) 5-(Piperidin-1-ylsulfonyl), 2,3-dihydroxy Furan-2-ylmethyl Dihydroxy, furan
30 (5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide) 5-Chloro-salicylamide Phenethyl-N-(3-fluorophenyl)sulfamoyl Chloro, fluorophenyl sulfamoyl

Key Observations :

  • Piperidine sulfonamide : Present in the target compound and 2D216, this group enhances solubility and binding to targets like TLR adjuvants or enzymes .
  • Amide substituent diversity : The 3-ethoxyphenyl group in the target compound contrasts with thiazole (2D216) or dihydroxy-furan (5s) moieties, influencing electronic properties and target specificity.
  • Substituent position : Para-substituted sulfonamides (target, 2D216) favor steric accessibility, while meta-substitutions (e.g., 30) alter steric and electronic interactions .

SAR Trends :

  • Electron-donating groups (e.g., ethoxy in the target compound) may enhance membrane permeability but reduce polar interactions.
  • Heterocyclic substituents (thiazole in 2D216, imidazole in ) improve target engagement via π-π stacking or hydrogen bonding .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound 2D216 5s 30
Molecular Weight ~388.5 g/mol ~453.6 g/mol ~447.5 g/mol ~473.9 g/mol
LogP (Predicted) ~3.2 ~4.1 ~2.8 ~3.5
Hydrogen Bond Donors 2 1 3 3
Key Metabolites Piperidine sulfoxide Thiazole oxidation Furan ring cleavage Fluorophenyl hydrolysis

Insights :

  • The target compound’s moderate logP and hydrogen-bonding capacity balance bioavailability and solubility.

Biological Activity

N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by a benzamide backbone substituted with an ethoxyphenyl group and a piperidinylsulfonyl moiety. Its molecular formula is C17H22N2O3SC_{17}H_{22}N_2O_3S, and it has a molecular weight of 350.44 g/mol. The compound's unique structure contributes to its biological activity, particularly its interactions with various biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain inflammatory pathways, potentially modulating the activity of the NLRP3 inflammasome, which plays a critical role in various inflammatory diseases .

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, leading to reduced production of pro-inflammatory cytokines.
  • Receptor Interaction : It can bind to specific receptors, influencing downstream signaling pathways associated with pain and inflammation.

Biological Activity and Therapeutic Potential

Research has indicated that this compound exhibits several promising biological activities:

  • Anti-inflammatory Effects : Studies have shown that compounds structurally similar to this compound can significantly reduce inflammation in animal models .
  • Analgesic Properties : The compound has been investigated for its potential analgesic effects, making it a candidate for pain management therapies.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other benzamide derivatives:

Compound NameStructureIC50 (μM)Biological Activity
JC124JC1240.55 ± 0.091NLRP3 inflammasome inhibitor
N-(3-methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamideMethoxy0.42 ± 0.080Similar anti-inflammatory effects
N-(3-ethoxyphenyl)-4-(morpholin-1-ylsulfonyl)benzamideMorpholineNot specifiedPotentially similar activity

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • In Vivo Studies : Animal models have demonstrated significant reductions in inflammatory markers when treated with this compound, suggesting its efficacy in conditions such as arthritis and other inflammatory diseases.
  • Cell Culture Experiments : In vitro assays have shown that the compound can inhibit the production of pro-inflammatory cytokines in macrophage cell lines, supporting its role as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide?

  • Methodological Answer : The compound can be synthesized via sulfonamide coupling. A validated approach involves reacting a sulfamoyl precursor (e.g., 4-sulfamoylbenzamide) with Pyry-BF₄ and MgCl₂ in a polar solvent (e.g., DCM) under reflux (5 hours), followed by nucleophilic substitution with piperidine in the presence of Et₃N. Purification via silica gel chromatography yields the final product .
  • Key Data : Typical yields range from 40–60%, with purity confirmed by NMR (δ 7.2–7.8 ppm for aromatic protons) and mass spectrometry (e.g., [M+H]⁺ ≈ 400–450 m/z) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and sulfonamide/phenyl carbons (δ 120–150 ppm) .
  • IR Spectroscopy : Confirm sulfonamide (S=O stretch at ~1150–1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) groups .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS [M+H]⁺) .
  • Melting Point : Typically 100–150°C (varies with salt form) .

Advanced Research Questions

Q. How can computational docking studies predict the compound’s interaction with biological targets like TAAR1?

  • Methodological Answer : Use Schrödinger’s Glide docking software to model ligand-receptor interactions.

  • Protocol :

Prepare the protein structure (e.g., TAAR1 PDB: 6ME6) by optimizing hydrogen bonding and removing water molecules.

Generate ligand conformers with LigPrep, accounting for tautomers and ionization states.

Dock using the OPLS-AA force field and GlideScore for pose ranking .

  • Validation : Compare results with experimental IC₅₀ values from radioligand binding assays (e.g., TAAR1 antagonism in murine models) .

Q. What strategies address species-specific discrepancies in pharmacological activity (e.g., mouse vs. human TAAR1)?

  • Methodological Answer :

  • In Silico Mutagenesis : Use tools like Rosetta to model human TAAR1 mutations (e.g., Phe186Leu) and assess binding affinity changes .
  • Cross-Species Assays : Validate activity in HEK293 cells co-expressing human/mouse TAAR1 via cAMP inhibition assays.
  • Data Interpretation : Note that N-(3-ethoxyphenyl) derivatives show higher potency in mice (IC₅₀ ≈ 10 nM) than humans (IC₅₀ > 1 µM) due to divergent receptor loop conformations .

Q. How does the compound’s sulfonamide moiety influence HDAC inhibition compared to benzamide derivatives like MS-275?

  • Methodological Answer :

  • HDAC Binding Assays : Perform fluorescence polarization assays using recombinant HDAC isoforms (e.g., HDAC1 vs. HDAC6).
  • Structural Analysis : The sulfonamide group enhances hydrogen bonding with Asp residues in the HDAC catalytic pocket, improving selectivity over non-benzamide inhibitors. Compare with MS-275, which shows frontal cortex-selective Ac-H3 upregulation .
  • Key Data : IC₅₀ values for HDAC1 inhibition are typically 10–100 nM for sulfonamide-benzamides vs. 1–10 µM for non-sulfonamide analogs .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on metabolic stability in rodent vs. human liver microsomes?

  • Methodological Answer :

  • Experimental Design :

Conduct parallel microsomal stability assays (rodent/human) with LC-MS/MS quantification.

Identify metabolites via high-resolution MS (e.g., Q-TOF).

  • Resolution : Rodent models may show rapid CYP3A4-mediated oxidation (t₁/₂ ≈ 30 min), while human microsomes exhibit slower clearance (t₁/₂ > 2 hours) due to species-specific CYP450 isoform expression . Mitigate by using chimeric liver-humanized mice for in vivo validation.

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